molecular formula C6H8N2O B1583162 2-Methoxy-3-methylpyrazine CAS No. 2847-30-5

2-Methoxy-3-methylpyrazine

Cat. No. B1583162
CAS RN: 2847-30-5
M. Wt: 124.14 g/mol
InChI Key: VKJIAEQRKBQLLA-UHFFFAOYSA-N
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Description

2-Methoxy-3-methylpyrazine is a chemical compound with the molecular formula C6H8N2O . It has an aroma reminiscent of hazelnut, almond, and peanut . The methyl methoxy pyrazines are used as nut-like flavoring agents for foods and beverages. The 2-methoxy-3-methyl derivative is used as a coffee aroma enhancing agent .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-methylpyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a methoxy group (OCH3) and a methyl group (CH3) at the 2 and 3 positions respectively .


Physical And Chemical Properties Analysis

2-Methoxy-3-methylpyrazine has a density of 1.1±0.1 g/cm3, a boiling point of 159.3±35.0 °C at 760 mmHg, and a vapor pressure of 3.3±0.3 mmHg at 25°C . It has a molar refractivity of 33.9±0.3 cm3, a polar surface area of 35 Å2, and a molar volume of 116.2±3.0 cm3 .

Scientific Research Applications

Fragmentation Pathways in Mass Spectrometry

Research on the electron-impact-induced skeletal re-arrangement of 2-methoxy-3-methylpyrazine has been conducted. The study provides insights into the mass spectra of this compound, discussing the major fragmentation pathways, which include a novel loss of H2O from the molecular ion. This work is significant for understanding the behavior of such compounds in mass spectrometry analysis (Kolor & Rizzo, 1971).

Role in Wine Aroma

2-Methoxy-3-methylpyrazine has been identified in the context of wine flavor analysis. Studies have reported on the quantitative analysis of methoxypyrazines, including 2-methoxy-3-methylpyrazine, in various wines, revealing their contribution to the wine's aroma and flavor profile. These findings are crucial for understanding the sensory attributes of different wine varieties (Allen, Lacey, & Boyd, 1994).

Biosynthesis and Genetic Analysis

Research has been conducted on the biosynthesis of methoxypyrazines in grape berries, which is important for wine quality. This includes studies on the expression of specific genes responsible for the biosynthesis of these compounds in grapes, contributing to the understanding of the genetic and biochemical aspects influencing wine aroma (Guillaumie et al., 2013).

Occurrence in Vegetables

The compound has also been studied in the context of its occurrence in raw vegetables. Investigations into the presence and quantities of 2-methoxy-3-methylpyrazine in various vegetable tissues have provided insights into the natural occurrence of these compounds in food sources (Murray & Whitfield, 1975).

Analytical Methods Development

Development of analytical methods for determining methoxypyrazines, including 2-methoxy-3-methylpyrazine, in various matrices like wine and vegetables, has been an area of research. These methods, such as solid-phase microextraction and gas chromatography, are critical for accurately detecting and quantifying these compounds in different samples (Ryan et al., 2005).

Safety And Hazards

2-Methoxy-3-methylpyrazine is classified as a flammable liquid and vapor, and it is harmful if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, do not breathe mist/vapors/spray, and to use only non-sparking tools .

Future Directions

As for future directions, the use of 2-Methoxy-3-methylpyrazine and other pyrazines could be further explored in the food and beverage industry due to their unique flavor profiles . Additionally, their biological effects, such as the inhibition of ciliary beat frequency, could be studied further for potential medical applications .

properties

IUPAC Name

2-methoxy-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJIAEQRKBQLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863034
Record name 2-Methoxy-3-methylpyrazine
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-methylpyrazine

CAS RN

2847-30-5, 68378-13-2
Record name 2-Methoxy-3-methylpyrazine
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Record name 2-Methoxy-3-methylpyrazine
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Record name Pyrazine, 2-methoxy-3(or 5)-methyl-
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Record name Pyrazine, 2-methoxy-3-methyl-
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Record name 2-Methoxy-3-methylpyrazine
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Record name 2-methoxy-3-methylpyrazine
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Record name 2-methoxy-3(or5)-methylpyrazine
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Record name 2-METHOXY-3-METHYLPYRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
256
Citations
GM Nakel, LV Haynes - Journal of Agricultural and Food …, 1972 - ACS Publications
… and coworkers report the isolation of 2-methoxy-3-methylpyrazine and a mixture of the 2,5- and 2… according to their relative retention times: methylpyrazine, 2-methoxy-3-methylpyrazine, …
Number of citations: 10 pubs.acs.org
MG Kolor, DJ Rizzo - Organic Mass Spectrometry, 1971 - Wiley Online Library
… of 18 mass units from the molecular ion of 2-methoxy-3-methylpyrazine (I), yielding an intense ion … -3-methylpyrazine (V) and 2-methoxy-3methylpyrazine labeled with carbon-13 in the …
Number of citations: 9 onlinelibrary.wiley.com
Z Chen, JA Maga - Developments in Food Science, 1995 - Elsevier
… The major pyrazines identified with all variables were pyrazine, 2-methoxy-3-methylpyrazine… as the result of decreased amounts of 2-methoxy-3-methylpyrazine. As would be expected, …
Number of citations: 4 www.sciencedirect.com
Y ZHANG - 2022 - etheses.dur.ac.uk
… aroma’ are 2-isopropryl-3-methoxypyrazine (20), 2-isobutyl-3methxoypyrazine (21), and 2-sec-butyl-3-methoxypyrazine (22), while 2methoxypyrazine (65), 2-methoxy-3-methylpyrazine …
Number of citations: 2 etheses.dur.ac.uk
AB Mahomed Ali - 2010 - repository.up.ac.za
An overview of the flavour and fragrance industry has indicated that there is a great demand for flavours to have the natural, halaal and kosher status. This has opened the door for the …
Number of citations: 12 repository.up.ac.za
RM Seifert, RG Buttery, DG Guadagni… - Journal of Agricultural …, 1970 - ACS Publications
The synthesis, mass spectra, and infrared spectra are described for four new 2-methoxy-3-alkylpyra-zines with alkyl groups hexyl, propyl, isopropyl, and ethyl. The odor thresholds of the …
Number of citations: 211 pubs.acs.org
RLN Harris, MJ Lacey, WV Brown, MS Allen - Vitis, 1987 - core.ac.uk
… The target compounds 2-methoxy-3-methylpyrazine, 2-methoxy-3-isopropylpyrazine, 2-methoxy-3-sec-butylpyrazine and 2-methoxy-3-isobutylpyrazine were characterised by selected …
Number of citations: 116 core.ac.uk
H Masuda, M Yoshida, T Shibamoto - Journal of Agricultural and …, 1981 - ACS Publications
… The desired 5-isobutyl-2-methoxy-3-methylpyrazine (10.8 g) was obtained in 75.2% (relative to the quantity of 2) yield. All other alkoxypyrazines (II-VI) were synthesized by the method …
Number of citations: 33 pubs.acs.org
S Mihara, H Masuda, H Tateba… - Journal of Agricultural and …, 1991 - ACS Publications
Seven 3-substituted 5-alkyl-2-methylpyrazines (1-7) have been synthesized. Their olfactive properties are discussed. 2, 5-Dimethyl-3-methoxypyrazine (1) had the lowest odor threshold …
Number of citations: 26 pubs.acs.org
EFSA Panel on Additives and Products or … - Efsa …, 2017 - Wiley Online Library
… c Mixture of three positional methoxy-isomers: 2-methoxy-3-methylpyrazine (75–85%); 2-… Different CAS numbers are associated to individual isomers: 2-methoxy-3-methylpyrazine (…
Number of citations: 12 efsa.onlinelibrary.wiley.com

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